![molecular formula C13H24O6 B12528765 Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol CAS No. 657394-89-3](/img/structure/B12528765.png)
Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol is a complex organic compound with a unique structure that combines the properties of acetic acid and a cyclopentyl derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol can be achieved through several synthetic routes. One common method involves the reaction of acetic acid with a cyclopentyl derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The use of heterogeneous catalysts, such as rhodium-based catalysts, can facilitate the conversion of starting materials to the desired product with high efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as an antimicrobial or anti-inflammatory agent.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
Cyclopentanol: A cyclopentyl derivative with similar structural features.
Methanol: A simple alcohol that shares some chemical properties with the hydroxymethyl group in the compound.
Uniqueness
Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
657394-89-3 |
|---|---|
Fórmula molecular |
C13H24O6 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol |
InChI |
InChI=1S/C9H16O2.2C2H4O2/c1-7-3-9(5-10,6-11)4-8(7)2;2*1-2(3)4/h8,10-11H,1,3-6H2,2H3;2*1H3,(H,3,4) |
Clave InChI |
MOZQKUVQGIPECV-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC1=C)(CO)CO.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)
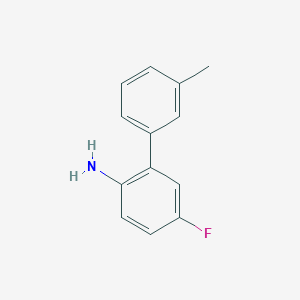
![S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate](/img/structure/B12528693.png)
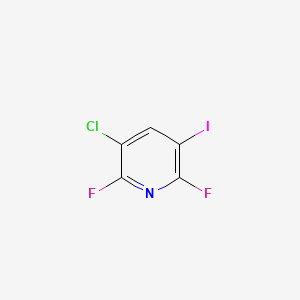
![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
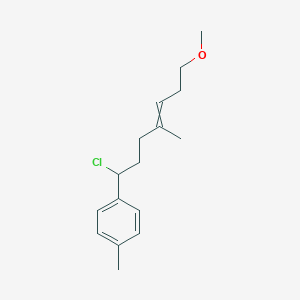
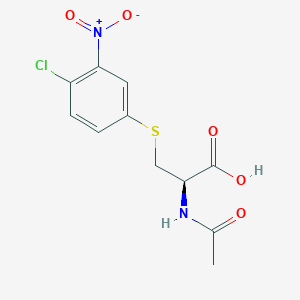
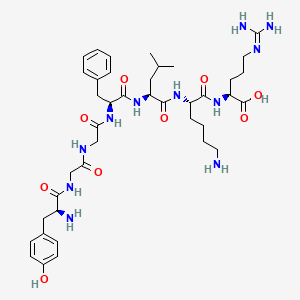


![1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12528753.png)
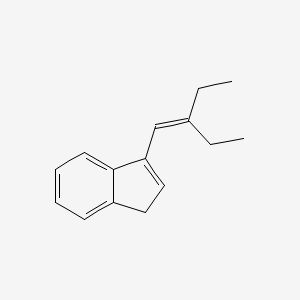
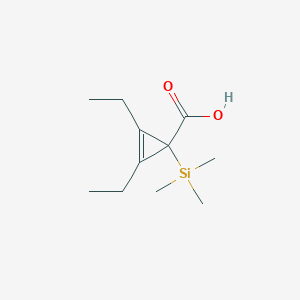
![2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol](/img/structure/B12528763.png)
